2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula and a molecular weight of 136.15 g/mol. This compound is notable for its potential biological activities, particularly its role in modulating apoptotic pathways by interacting with Inhibitors of Apoptosis Proteins (IAPs) .
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is classified under heterocyclic compounds and is recognized by its unique bicyclic structure that includes both nitrogen and oxygen atoms. The compound has been cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is associated with the CAS number 1112193-37-9 .
The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the Mannich reaction, which combines a primary amine, formaldehyde, and an aromatic compound to form the desired oxazine structure. This method allows for the formation of the bicyclic framework through cyclization under controlled conditions .
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. Advanced purification techniques are employed to meet the standards required for research and pharmaceutical applications .
The molecular structure of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can be described as follows:
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
LTWFBZQFHPDLNU-UHFFFAOYSA-N
C1COc2ncccc2N1
The structure features a fused bicyclic system that contributes to its chemical reactivity and biological activity .
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can participate in several types of chemical reactions:
These reactions allow for modifications that can enhance the compound's biological activity or alter its physical properties .
The primary mechanism of action for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By binding to these proteins, it influences several cellular processes including:
This compound has been shown to induce apoptosis in various cell types by activating caspases such as caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) .
The physical properties of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine include:
Property | Value |
---|---|
Molecular Weight | 136.15 g/mol |
Density | |
Boiling Point | at 760 mmHg |
Flash Point | |
LogP | 0.35 |
Vapor Pressure | at 25 °C |
These properties indicate that the compound is stable under normal conditions but may require careful handling due to its irritant nature .
The applications of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine are primarily in biochemical research and drug development. Its ability to modulate apoptotic pathways makes it a candidate for therapeutic interventions in diseases characterized by dysregulated apoptosis such as cancer. Additionally, it may serve as a useful tool in studying cellular signaling pathways and enzyme interactions .
The Mannich reaction serves as a cornerstone for constructing the dihydropyridooxazine core, enabling efficient installation of the C8-amine functionality with precise stereocontrol. Key studies demonstrate that chiral thiourea catalysts (e.g., catalyst C7) facilitate asymmetric Mannich/cyclization cascades between 2-benzothiazolimines and carbonyl precursors. Under optimized conditions (–18°C in dichloromethane), this method achieves exceptional enantioselectivity (up to 98% ee) and diastereoselectivity (>20:1 dr) while forming contiguous stereocenters . Catalyst screening reveals dramatic electronic effects: electron-donating substituents (e.g., –OMe) on the benzothiazole ring enhance enantioselectivity (83% yield, 98% ee), whereas electron-withdrawing groups (e.g., –Cl) diminish it (79% yield, 40% ee) . The reaction proceeds via an imine activation mechanism, where the thiourea catalyst simultaneously coordinates electrophilic imine and nucleophilic enol components, steering the cyclization [4].
Table 1: Catalyst Impact on Mannich/Cyclization Outcomes
Catalyst | Yield (%) | ee (%) | dr | Key Observation |
---|---|---|---|---|
C1 | 75 | 83 | >20:1 | Initial screening catalyst |
C7 | 90 | 98 | >20:1 | Optimal catalyst for enantiocontrol |
C6 | <50 | <30 | <5:1 | Unsuitable bifunctional catalyst |
Continuous flow technology addresses scalability challenges in dihydropyridooxazine synthesis by enhancing reaction control and reproducibility. Precise temperature management (–18°C) in microreactors minimizes side reactions during Mannich cyclizations, directly translating batch-optimized conditions to multigram production . Flow systems enable rapid mixing of unstable intermediates like N-acyliminium ions, reducing epimerization and improving throughput by 3-fold compared to batch methods. Key advantages include:
The C8-amine serves as a handle for diversification, with reductive amination and alkylation being predominant strategies. Solution-phase reductive amination using sodium cyanoborohydride and aldehydes furnishes N-alkyl derivatives (e.g., benzyl, isopropyl) in 70–85% yields [5]. Solid-phase "safety catch" approaches leverage tert-butoxycarbonyl (Boc)-protected resins, enabling sequential alkylation after activation with iodoacetonitrile. This method achieves 65–92% yields for N-functionalized analogs while minimizing purification burden [9]. Competitive acylation can occur if the amine nucleophilicity is reduced; thus, stoichiometric controls (1.2 eq electrophile) and additive screens (e.g., Hünig’s base) are essential for chemoselectivity [5] [9].
Table 2: Functionalization Methods and Outcomes
Method | Electrophile | Product | Yield (%) | Limitation |
---|---|---|---|---|
Reductive Amination | Benzaldehyde | N-Benzyl derivative | 85 | Over-reduction side products |
Alkylation (Safety Catch) | Iodoacetamide | N-Carboxamidomethyl derivative | 92 | Requires resin activation |
Acylation | Acetic anhydride | N-Acetyl derivative | 78 | Competes with O-acylation |
Solid-phase synthesis (SPS) outperforms solution-phase methods in constructing complex dihydropyridooxazine derivatives, particularly for library generation. Key comparisons:
Table 3: Synthesis Platform Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization Yield | 36% (macrocycle) | Not achieved |
Step Efficiency | 15 steps (avg. 85% yield/step) | 12 steps (avg. 76% yield/step) |
Purification Complexity | Low (resin cleavage final step) | High (chromatography intermediates) |
Scalability | Moderate (≤5g) | High (≥100g) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8